molecular formula C9H8Cl2N4 B1434405 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine CAS No. 1955530-26-3

2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine

Cat. No.: B1434405
CAS No.: 1955530-26-3
M. Wt: 243.09 g/mol
InChI Key: MCBXSDSNYVQDFS-UHFFFAOYSA-N
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Description

2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group and a triazole ring. This compound is significant in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties and reactivity.

Properties

IUPAC Name

2-chloro-5-[[4-(chloromethyl)triazol-1-yl]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4/c10-3-8-6-15(14-13-8)5-7-1-2-9(11)12-4-7/h1-2,4,6H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBXSDSNYVQDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN2C=C(N=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine typically involves the chlorination of 2-chloro-5-methylpyridine in the presence of a catalyst. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise as a building block for the synthesis of pharmaceutical compounds. Its applications include:

  • Antifungal Activity : Compounds containing the 1,2,3-triazole ring are known to inhibit ergosterol synthesis, making them effective against various fungal pathogens.
  • Antibacterial Properties : Preliminary studies suggest that it may inhibit key enzymes involved in bacterial metabolism or replication .
  • Neurological Disorders : It could serve as a precursor in developing drugs targeting neurological conditions.

Agrochemicals

The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests. Its dual functionalities enhance its effectiveness in agricultural applications .

Case Studies and Research Findings

Application AreaFindingsReference
Medicinal ChemistryExhibits antifungal activity against pathogens
Antibacterial ActivityInhibits enzymes in bacterial metabolism
Agrochemical DevelopmentEffective as an intermediate in pesticide synthesis

Unique Characteristics

The presence of both chlorine and triazole functionalities enhances the reactivity and stability of this compound compared to others lacking these features. This characteristic makes it particularly valuable in both medicinal chemistry and agrochemical applications.

Mechanism of Action

The mechanism of action of 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The triazole ring is known to interact with metal ions and proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is unique due to the combination of the pyridine and triazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various applications .

Biological Activity

2-Chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is an organic compound notable for its unique structural features, including a pyridine ring with a chloromethyl group and a triazole moiety. This compound has garnered attention in medicinal chemistry and agrochemical applications due to its significant biological activities.

The molecular formula of this compound is C9H8Cl2N4C_9H_8Cl_2N_4 with a molecular weight of approximately 243.09 g/mol. The compound's structure allows for diverse chemical reactivity, making it suitable for various applications in pharmaceuticals and agriculture.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity:
The compound has demonstrated potent antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of triazole compounds exhibit strong activity against pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values indicating high efficacy .

Anticancer Activity:
In vitro studies have revealed that compounds related to triazole-pyridine structures can inhibit the proliferation of cancer cell lines. Specifically, derivatives have shown promising results against human tumor cell lines such as HeLa and A375, with IC50 values indicating effective cytotoxicity .

Enzyme Inhibition:
The compound's structure allows it to act as an inhibitor for various enzymes involved in cancer progression. For example, some related compounds have shown selective inhibition of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AntimicrobialPseudomonas aeruginosaMIC < 0.125 mg/dm³
Acinetobacter baumanniiMIC 0.25 mg/dm³
AnticancerHeLa (cervical cancer cells)IC50 ~ 0.36 µM
A375 (melanoma cells)IC50 ~ 1.8 µM
Enzyme InhibitionCDK2 and CDK9IC50 0.36 µM (CDK2)

Synthesis Methods

The synthesis of this compound typically involves:

  • Chlorination of Pyridine : Starting from 2-chloro-5-methylpyridine, chlorination is performed using chlorine gas in the presence of a catalyst.
  • Triazole Formation : The chloromethylated pyridine is then reacted with sodium azide and a copper catalyst to form the triazole ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
Reactant of Route 2
2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine

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